Moxifloxacin Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization
Moxifloxacin Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization
Introduction: The Significance of Moxifloxacin and its Methyl Ester Derivative
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic, distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. The synthesis of moxifloxacin derivatives, such as the methyl ester, is of significant interest to researchers and drug development professionals. Moxifloxacin Methyl Ester often serves as a key intermediate in the synthesis of related compounds or as a reference standard for impurity profiling in the manufacturing of moxifloxacin hydrochloride.[2] Understanding its synthesis and having a robust characterization profile is paramount for quality control and regulatory compliance.
This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of Moxifloxacin Methyl Ester, designed for researchers, scientists, and professionals in the field of drug development.
Synthesis of Moxifloxacin Methyl Ester: A Detailed Protocol and Mechanistic Insight
The synthesis of Moxifloxacin Methyl Ester can be efficiently achieved through the direct esterification of Moxifloxacin free base. This process involves the reaction of the carboxylic acid moiety of moxifloxacin with a methylating agent in the presence of a suitable base.
Reaction Scheme
Caption: Synthetic pathway for Moxifloxacin Methyl Ester.
Experimental Protocol
The following protocol is a robust method for the synthesis of Moxifloxacin Methyl Ester:
-
Preparation of Reactants: In a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 5 grams of Moxifloxacin free base in 50 mL of methanol.
-
Addition of Base: To the solution, add 3.5 grams of potassium carbonate. The potassium carbonate acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the methylating agent.
-
Methylation: Cool the mixture to 0°C using an ice bath. Slowly add 6 grams of methyl iodide dropwise to the reaction mixture. The use of methyl iodide as the methylating agent is effective for this transformation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent, such as dichloromethane. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Moxifloxacin Methyl Ester.
Comprehensive Characterization of Moxifloxacin Methyl Ester
Thorough characterization is essential to confirm the identity and purity of the synthesized Moxifloxacin Methyl Ester. The following analytical techniques are employed for a comprehensive analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆FN₃O₄ | [3][4] |
| Molecular Weight | 415.46 g/mol | [3][4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in Methanol and DMSO | [5] |
Spectroscopic Analysis
A full spectral analysis is crucial for the unambiguous identification of Moxifloxacin Methyl Ester.
Caption: Analytical workflow for Moxifloxacin Methyl Ester.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Moxifloxacin Methyl Ester.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, methoxy, and the diazabicyclononane moieties, in addition to a new singlet corresponding to the methyl ester protons, typically appearing around 3.7-3.9 ppm. The aromatic protons will also be present in their expected regions.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon, typically in the range of 165-175 ppm. The signal for the carboxylic acid carbon (around 170-185 ppm in moxifloxacin) will be absent. A new signal for the methyl ester carbon will also be observed around 50-55 ppm. A study has confirmed the characterization of moxifloxacin methyl ester using ¹³C NMR.[1]
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For Moxifloxacin Methyl Ester (C₂₂H₂₆FN₃O₄), the expected exact mass is approximately 415.1907 g/mol .[3][4]
-
Fragmentation Pattern: The fragmentation in mass spectrometry is anticipated to involve characteristic losses from the parent molecule. Based on studies of moxifloxacin and its analogs, fragmentation may occur at the diazabicyclononane side chain and could involve the loss of small molecules like CO₂ or HF.[6][7]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Vibrational Bands: The FTIR spectrum of Moxifloxacin Methyl Ester will exhibit a characteristic strong absorption band for the ester carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1732-1737 cm⁻¹ .[1] This is a clear distinction from the carboxylic acid C=O stretch in moxifloxacin, which appears around 1706 cm⁻¹.[8] Other characteristic peaks for aromatic C=C stretching, C-N stretching, and C-H bending will also be present.[8]
4. High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized Moxifloxacin Methyl Ester. A validated RP-HPLC method can be used to separate the methyl ester from the starting moxifloxacin and any other impurities.[5] A typical HPLC analysis would provide the retention time of the compound and its purity as a percentage of the total peak area.
Conclusion
The synthesis of Moxifloxacin Methyl Ester via direct esterification of moxifloxacin free base is a straightforward and efficient method. The comprehensive characterization using a suite of analytical techniques, including NMR, MS, FTIR, and HPLC, is essential for confirming the structure and ensuring the purity of the final product. This technical guide provides the necessary foundational knowledge and protocols for researchers and drug development professionals working with moxifloxacin and its derivatives.
References
-
Suryanarayana, M. V., et al. (2004). Structural identification and characterization of impurities in moxifloxacin. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1125-1129. [Link]
-
PubChem. (n.d.). Moxifloxacin. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Moxifloxacin methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- European Patent Office. (2013).
-
Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. [Link]
-
Guo, Z., Wang, J., & Wu, Z. (2012). Mass Spectrometry FRAGMENTATION OF MOXIFLOXACIN AND ITS ANALOGS BY ELECTROSPRAY IONIZATION TIME-OF-FLIGHT MASS SPECTROMETRY. Semantic Scholar. [Link]
-
ResearchGate. (2012). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. [Link]
-
GLP Pharma Standards. (n.d.). Moxifloxacin Methyl Ester. Retrieved from [Link]
-
Allmpus. (n.d.). Moxifloxacin Methyl Ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Moxifloxacin methyl ester. PubChem. Retrieved from [Link]
-
Sharma, R., Sinha, V., & Yadav, A. (2020). Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application. PMC. [Link]
-
ResearchGate. (2014). Fig. 2: FTIR Spectrum of (a)MoxifloxacinHCl,(b)[Cu(Mox)2(Cl2)].2H2O. Retrieved from [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. (2009). PubMed. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. Moxifloxacin methyl ester | C22H26FN3O4 | CID 59845529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Moxifloxacin Methyl Ester | LGC Standards [lgcstandards.com]
- 6. [PDF] Mass Spectrometry FRAGMENTATION OF MOXIFLOXACIN AND ITS ANALOGS BY ELECTROSPRAY IONIZATION TIME-OF-FLIGHT MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
